molecular formula C8H4I2O2 B8037402 2,5-Diiodoterephthalaldehyde

2,5-Diiodoterephthalaldehyde

Cat. No.: B8037402
M. Wt: 385.92 g/mol
InChI Key: SATKMXRDYITSEG-UHFFFAOYSA-N
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Description

2,5-Diiodoterephthalaldehyde is an aromatic compound with the molecular formula C8H4I2O2. It is characterized by the presence of two iodine atoms and two aldehyde groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodoterephthalaldehyde can be synthesized through several methods. One common approach involves the iodination of terephthalaldehyde. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to ensure selective iodination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodoterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diiodoterephthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diiodoterephthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the iodine atoms can participate in halogen bonding and substitution reactions. These interactions are crucial for its applications in synthesis and material science .

Comparison with Similar Compounds

  • 2,5-Dichloroterephthalaldehyde
  • 2,5-Difluoroterephthalaldehyde
  • 2,5-Dimethylterephthalaldehyde
  • 2,5-Diethoxyterephthalaldehyde

Comparison: 2,5-Diiodoterephthalaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties compared to its chloro, fluoro, methyl, and ethoxy analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

2,5-diiodoterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATKMXRDYITSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)C=O)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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